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Introduction
ODM-204 is an investigational, nonsteroidal, orally available small molecule designed for the

treatment of castration-resistant prostate cancer (CRPC).[1][2] Its therapeutic rationale is based

on a dual mechanism of action: the inhibition of androgen biosynthesis and the antagonism of

the androgen receptor (AR).[3] ODM-204 potently inhibits the cytochrome P450 enzyme

CYP17A1, which is essential for the synthesis of testosterone and its potent derivative,

dihydrotestosterone (DHT).[2][3] Concurrently, it directly binds to the androgen receptor,

preventing its activation by any residual androgens.[3]

This dual approach aims to provide a more comprehensive suppression of the androgen

signaling axis, which remains a key driver of CRPC progression.[1][2] Preclinical and early

clinical studies have demonstrated that ODM-204 can effectively reduce serum testosterone

levels.[1][4] However, further development was halted due to unfavorable pharmacokinetic

properties observed in clinical trials.[4][5]

These application notes provide a summary of the quantitative data on ODM-204's effect on

testosterone and detailed protocols for assessing the activity of similar steroid biosynthesis

inhibitors.

Mechanism of Action
ODM-204's primary impact on testosterone stems from its inhibition of CYP17A1. This enzyme

possesses both 17α-hydroxylase and 17,20-lyase activities, which are critical steps in

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 15 Tech Support

https://www.benchchem.com/product/b1150134?utm_src=pdf-interest
https://www.benchchem.com/product/b1150134?utm_src=pdf-body
https://www.researchgate.net/publication/323107140_Discovery_and_Development_of_ODM-204_A_Novel_Nonsteroidal_Compound_for_the_Treatment_of_Castration-Resistant_Prostate_Cancer_by_blocking_the_Androgen_Receptor_and_Inhibiting_CYP17A1
https://pubmed.ncbi.nlm.nih.gov/29438723/
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/cyp17-androgen-receptor-inhibitor-odm-204
https://www.benchchem.com/product/b1150134?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/29438723/
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/cyp17-androgen-receptor-inhibitor-odm-204
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/cyp17-androgen-receptor-inhibitor-odm-204
https://www.researchgate.net/publication/323107140_Discovery_and_Development_of_ODM-204_A_Novel_Nonsteroidal_Compound_for_the_Treatment_of_Castration-Resistant_Prostate_Cancer_by_blocking_the_Androgen_Receptor_and_Inhibiting_CYP17A1
https://pubmed.ncbi.nlm.nih.gov/29438723/
https://www.benchchem.com/product/b1150134?utm_src=pdf-body
https://www.researchgate.net/publication/323107140_Discovery_and_Development_of_ODM-204_A_Novel_Nonsteroidal_Compound_for_the_Treatment_of_Castration-Resistant_Prostate_Cancer_by_blocking_the_Androgen_Receptor_and_Inhibiting_CYP17A1
https://pubmed.ncbi.nlm.nih.gov/30194031/
https://pubmed.ncbi.nlm.nih.gov/30194031/
https://pure.gustaveroussy.fr/en/publications/odm-204-a-novel-dual-inhibitor-of-cyp17a1-and-androgen-receptor-e/
https://www.benchchem.com/product/b1150134?utm_src=pdf-body
https://www.benchchem.com/product/b1150134?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1150134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


converting cholesterol-derived precursors into androgens in both the testes and adrenal

glands.[3] By blocking this enzyme, ODM-204 effectively halts the production of

dehydroepiandrosterone (DHEA) and androstenedione, the direct precursors to testosterone.

[6] This leads to a significant reduction in circulating testosterone levels.
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Caption: Simplified androgen synthesis pathway highlighting CYP17A1 inhibition by ODM-204.
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In addition to suppressing testosterone production, ODM-204 acts as a direct antagonist to the

androgen receptor, providing a secondary blockade against androgen-driven signaling.
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Caption: Dual mechanism of ODM-204 targeting synthesis and receptor signaling.

Quantitative Data Summary
Data from preclinical and clinical studies demonstrate ODM-204's ability to suppress serum

testosterone.

Preclinical In Vivo Data
Preclinical assessments in animal models confirmed the potent androgen-lowering effects of

ODM-204.
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Animal Model Dosing
Key Findings on
Testosterone
Levels

Reference

Cynomolgus Monkeys
Single oral dose (10-

30 mg/kg)

Dose-dependently

inhibited testicular and

adrenal steroid

production; markedly

suppressed serum

testosterone.

[1][2][6]

Male Rats
Co-administered with

LHRH agonist

Significantly and

dose-dependently

potentiated the

suppression of

circulating

testosterone.

[1][2]

Male Rats
Used with LHRH

agonists

Showed the capacity

to suppress

testosterone to

undetectable levels.

[1]

Clinical Data (Phase I)
A first-in-human, Phase I dose-escalation study (NCT02344017) in patients with metastatic

CRPC provided clinical data on testosterone suppression.[6][7]
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Dose Cohort (Twice
Daily)

Observation Time
Point

Percent Decrease
in Serum
Testosterone from
Baseline

Reference

50 mg Day 8

>50% decrease

observed; >75%

decrease in some

patients.

[7]

100 mg Day 8

>50% decrease

observed in all studied

doses.

[7]

200 mg Day 8

>50% decrease

observed in all studied

doses.

[7]

300 mg Day 8

>50% decrease

observed; >75%

decrease in some

patients.

[7]

500 mg Day 8

>50% decrease

observed; >75%

decrease in some

patients.

[7]

Note: While testosterone suppression was confirmed, the effect was not dose-dependent. In

most patients, testosterone levels began to rise back toward baseline after day 8, a finding

potentially linked to the compound's unfavorable pharmacokinetic profile.[1][7]

Experimental Protocols
The following protocols provide generalized methodologies for assessing the impact of a

CYP17A1 inhibitor like ODM-204 on testosterone levels.

Protocol 1: In Vitro CYP17A1 Enzyme Inhibition Assay
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This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of

a test compound against CYP17A1 using human cell lines.

Objective: To quantify the potency of a test compound in inhibiting CYP17A1-mediated

androgen synthesis.

Materials:

Human adrenocortical carcinoma cell line (e.g., NCI-H295R).

Cell culture medium and supplements.

Test compound (e.g., ODM-204) dissolved in a suitable solvent (e.g., DMSO).

Reference inhibitor (e.g., Abiraterone).

Forskolin or other stimulant to induce steroidogenesis.

Liquid chromatography-mass spectrometry (LC-MS/MS) system for steroid hormone

quantification.

Procedure:

Cell Culture: Culture NCI-H295R cells under standard conditions (37°C, 5% CO₂) to 80-90%

confluency.

Seeding: Plate cells in 24-well plates and allow them to adhere for 24-48 hours.

Treatment:

Replace the culture medium with a fresh medium containing a stimulant (e.g., forskolin) to

initiate steroid synthesis.

Add the test compound across a range of concentrations (e.g., 0.1 nM to 10 µM). Include

vehicle-only (negative) and reference inhibitor (positive) controls.

Incubation: Incubate the treated cells for a defined period (e.g., 24-48 hours).
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Sample Collection: Collect the cell culture supernatant.

Steroid Quantification: Analyze the concentration of testosterone, DHEA, and other relevant

steroids in the supernatant using a validated LC-MS/MS method.

Data Analysis:

Normalize the data to the vehicle control.

Plot the percentage of inhibition against the log concentration of the test compound.

Calculate the IC₅₀ value using a non-linear regression model (four-parameter logistic

curve). For ODM-204, the reported IC₅₀ for CYP17A1 is 22 nM.[6][8]

Protocol 2: In Vivo Assessment of Testosterone
Suppression in Rodents
This protocol describes a study to evaluate the pharmacodynamic effect of a test compound on

circulating testosterone in a male rodent model.
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Caption: Experimental workflow for in vivo assessment of testosterone suppression.
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Objective: To measure the change in serum testosterone levels in response to oral

administration of a test compound.

Materials:

Sexually mature male rats (e.g., Sprague-Dawley) or mice.

Test compound formulated in an appropriate vehicle for oral gavage.

Vehicle control.

Blood collection supplies (e.g., capillary tubes, serum separator tubes).

Centrifuge.

LC-MS/MS system.

Procedure:

Acclimatization: Acclimatize animals for at least one week before the study begins.

Group Assignment: Randomly assign animals to treatment cohorts (e.g., vehicle control, low

dose, high dose).

Baseline Sampling: Collect a baseline blood sample (T=0) from each animal via tail vein or

submandibular bleed.

Dosing: Administer the test compound or vehicle via oral gavage at the specified dose. For

potentiation studies, an LHRH agonist can be co-administered.[2]

Post-Dose Sampling: Collect blood samples at specified time points after dosing (e.g., 2, 4,

8, 24 hours) to establish a time-course of testosterone suppression.

Serum Preparation: Process blood samples to separate serum and store frozen at -80°C

until analysis.

Testosterone Quantification: Measure serum testosterone concentrations using a validated

LC-MS/MS assay.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 15 Tech Support

https://pubmed.ncbi.nlm.nih.gov/29438723/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1150134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: Compare post-dose testosterone levels to baseline and to the vehicle control

group. Calculate the percentage suppression and assess statistical significance (e.g., using

ANOVA).

Protocol 3: Clinical Assessment of Testosterone Levels
This protocol outlines the key design elements for a Phase I clinical trial to assess the safety

and pharmacodynamic activity of a novel androgen synthesis inhibitor.

Objective: To evaluate the effect of escalating doses of a test compound on serum testosterone

in patients with CRPC.

Study Design: Open-label, multicenter, dose-escalation study (e.g., 3+3 design).

Patient Population:

Males with metastatic CRPC, with evidence of disease progression.

Ongoing androgen deprivation therapy (ADT) with a GnRH agonist/antagonist or prior

bilateral orchiectomy.

Screening serum testosterone level < 50 ng/dL.[7]

Procedure:

Cohort Enrollment: Enroll patients in sequential dose cohorts (e.g., 50, 100, 200, 300, 500

mg twice daily).[5]

Treatment: Administer the test compound orally at the assigned dose. Concomitant low-dose

prednisone is often included to manage potential adrenal insufficiency.[5]

Pharmacodynamic Sampling:

Collect blood for serum testosterone analysis at pre-dose (baseline).

Collect samples at regular intervals during the first cycle of treatment (e.g., Day 1, Day 8,

Day 15, Day 28) and at the start of each subsequent cycle.
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Hormone Analysis: Use a highly sensitive and specific assay (e.g., LC-MS/MS) to measure

serum testosterone.

Data Analysis:

Determine the nadir testosterone level for each patient.

Calculate the percentage change from baseline for each dose cohort.

Evaluate the consistency and durability of testosterone suppression over time.
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Caption: Logical workflow for a Phase I clinical trial assessing testosterone.
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Conclusion
ODM-204 is a potent dual-action inhibitor of CYP17A1 and the androgen receptor. Both

preclinical and Phase I clinical data confirm its mechanism of action, demonstrating a

significant but transient reduction in serum testosterone levels in animal models and in men

with castration-resistant prostate cancer.[1][4][7] The provided protocols offer standardized

methodologies for researchers to assess the impact of ODM-204 or similar novel

steroidogenesis inhibitors on testosterone production, a critical biomarker for this class of

therapeutic agents. While ODM-204's development was discontinued, the data and methods

associated with its assessment remain valuable for the broader field of drug development in

oncology.[9]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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